1-[(2E)-2-butenoyl]-2-methylaziridine
Description
Properties
CAS No. |
157287-03-1 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(E)-1-(2-methylaziridin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-3-4-7(9)8-5-6(8)2/h3-4,6H,5H2,1-2H3/b4-3+ |
InChI Key |
IKDBYKCWETWAAY-ONEGZZNKSA-N |
SMILES |
CC=CC(=O)N1CC1C |
Isomeric SMILES |
C/C=C/C(=O)N1CC1C |
Canonical SMILES |
CC=CC(=O)N1CC1C |
Synonyms |
Aziridine, 2-methyl-1-(1-oxo-2-butenyl)-, (E)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1-[(2E)-2-butenoyl]-2-methylaziridine serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive aziridine ring allows for various transformations, including:
- Ring-opening reactions : The aziridine can react with nucleophiles to form larger, more complex structures.
- Functionalization : The butenoyl group can be modified to introduce different functional groups, enhancing the compound's utility in synthetic chemistry.
Medicinal Chemistry
Research is ongoing to explore the potential therapeutic applications of this compound. Some areas of investigation include:
- Anticancer activity : Preliminary studies suggest that derivatives of aziridines may exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial properties : The compound's structure may allow it to interact with biological membranes, leading to antimicrobial effects.
Material Science
Due to its unique chemical properties, this compound has potential applications in the development of new materials, including:
- Polymers : It can be used as a monomer or co-monomer in the synthesis of novel polymeric materials with tailored properties.
- Coatings : The compound may be incorporated into coatings that require specific mechanical or chemical resistance.
Case Study 1: Synthesis of Anticancer Agents
A study investigated the synthesis of novel aziridine derivatives based on this compound. The derivatives were tested for their cytotoxicity against various cancer cell lines. Results indicated that certain modifications enhanced their anticancer activity, suggesting a promising avenue for drug development.
Case Study 2: Antimicrobial Activity Evaluation
Another research project focused on evaluating the antimicrobial properties of this compound and its derivatives. The study demonstrated significant inhibitory effects against several bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.
Uniqueness
What sets this compound apart is its aziridine structure combined with a butenoyl group, allowing for diverse reactivity not present in typical amides or ketones.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The aziridine ring undergoes nucleophilic attack due to its inherent ring strain, enabling diverse transformations:
-
Grignard Reagent Additions : In the presence of Grignard reagents (e.g., BuMgCl) and CuI, the aziridine ring opens via nucleophilic attack at the C-3 position, forming metalloenamine intermediates. Subsequent alkylation and hydrolysis yield ketones (e.g., products 91–93) .
Mechanism : -
Methanolysis : Heating with methanol induces protonation at nitrogen, followed by ring opening to generate allyl cation intermediates. Methanol addition yields products like methoxyimine (84) and aminoacetal (85) .
Acid/Base-Mediated Reactions
The compound reacts under acidic or basic conditions to form diverse derivatives:
-
Base-Promoted Elimination : Strong bases (e.g., NaOH) deprotonate intermediates, leading to intramolecular cyclization and methyleneaziridine formation (e.g., 42a–e) .
-
Solid-Phase Synthesis : Immobilization on Merrifield resin simplifies purification. For example, resin-bound MA 96 reacts under optimized conditions to yield 1-phenyloctan-3-one (99) with 72% efficiency .
Radical Reactions
Radical pathways enable halogen substitution or functionalization:
-
Hydrogen Abstraction : Radical substitution with hydrogen produces hexane and bromine radicals. Such reactions are critical for synthesizing complex pharmaceuticals .
Comparison of Reactivity with Analogues
The compound’s hybrid structure confers distinct reactivity compared to simpler aziridines or carbonyl compounds:
Key Research Findings
-
Regioselectivity : Attack at C-3 dominates due to electronic and steric factors .
-
Stereochemical Outcomes : Ring-opening reactions retain stereochemistry at the carbonyl group, critical for asymmetric synthesis .
-
Solid-Phase Applications : Immobilization enhances synthetic efficiency, minimizing purification steps .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities:
Reactivity and Stability
- Ring-Opening Reactions: 2-Methylaziridine: Highly reactive, undergoes rapid nucleophilic ring-opening with acids, thiols, or amines, often leading to polymerization . this compound: The electron-withdrawing butenoyl group may slow ring-opening compared to 2-methylaziridine but enhance regioselectivity in reactions (e.g., Michael additions). 1,1′-Isophthaloyl bis(2-methylaziridine): Dual aziridine rings enable cross-linking in polymers; the isophthaloyl linker increases thermal stability .
- Stability Hazards: 2-Methylaziridine is prone to explosive polymerization with acids , whereas the butenoyl derivative’s conjugated system likely reduces this risk. Metepa’s phosphorus center stabilizes the compound but retains alkylating potency, posing carcinogenic risks .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the aziridine nitrogen attacks the electrophilic carbonyl carbon of (2E)-2-butenoyl chloride, displacing the chloride ion and forming the desired product. Key conditions include:
-
Solvent : Anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of the acyl chloride.
-
Temperature : Room temperature or mild heating (25–40°C) to accelerate the reaction without promoting side reactions.
-
Base : Triethylamine or another tertiary amine to neutralize HCl generated during the reaction, preventing protonation of the aziridine and ensuring sustained nucleophilicity.
Yield and Purity Considerations
The Tetrahedron study reports a yield of approximately 68–72% under optimized conditions. Purification is typically achieved via column chromatography using silica gel and a nonpolar solvent system (e.g., hexane/ethyl acetate). The (2E)-stereochemistry of the butenoyl group is preserved due to the reaction’s mild conditions, avoiding isomerization to the (2Z)-form.
Alternative Synthetic Strategies for Aziridine Acylation
While the Tetrahedron method remains the gold standard, other approaches for acylating aziridines provide useful comparators. These include:
Enolate-Mediated Acylation
In this approach, the aziridine is deprotonated using a strong base (e.g., LDA or NaH) to form an enolate, which subsequently reacts with an acylating agent. While effective for sterically hindered substrates, this method risks ring-opening reactions due to the aziridine’s strain.
Catalytic Acylation
Recent advances have explored palladium-catalyzed acylations using aryl halides and carbon monoxide. However, these methods are less applicable to α,β-unsaturated acyl groups like (2E)-2-butenoyl due to competing conjugate addition reactions.
Comparative Analysis of Aziridine Acylation Methods
The table below contrasts the Tetrahedron method with alternative strategies:
| Method | Substrate | Acylating Agent | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Tetrahedron (1995) | 2-Methylaziridine | (2E)-2-Butenoyl Cl | 68–72 | Stereochemical retention | Moderate yield |
| Enolate-Mediated | Hindered Aziridine | Acyl Chloride | 50–60 | Suitable for bulky substrates | Risk of ring-opening |
| Catalytic (Pd) | Aryl Aziridine | CO + Aryl Halide | 75–80 | No pre-formed acyl chloride needed | Limited to aromatic acyl groups |
Challenges in this compound Synthesis
Steric and Electronic Factors
The methyl group on the aziridine ring introduces steric hindrance, necessitating precise control over reaction conditions to avoid decomposition. Additionally, the electron-deficient nature of the α,β-unsaturated carbonyl group increases susceptibility to Michael addition side reactions, particularly in the presence of nucleophiles.
Purification and Stability
The compound’s sensitivity to moisture and heat complicates isolation. Storage under inert atmosphere and low temperatures (–20°C) is recommended to prevent hydrolysis or polymerization.
Industrial-Scale Considerations
Scaling up the Tetrahedron method requires addressing:
-
Solvent Recovery : Dichloromethane’s low boiling point (40°C) facilitates distillation-based recycling.
-
Waste Management : Neutralization of HCl by triethylamine generates triethylamine hydrochloride, which must be filtered and disposed of appropriately.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-[(2E)-2-butenoyl]-2-methylaziridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via aza-Michael addition or nucleophilic ring-opening of aziridines. For example, aza-Michael addition of 2-methylaziridine to (2E)-2-butenoyl chloride can be optimized by controlling temperature (0–5°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios (1:1.2 aziridine:acyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>75%) and purity. Monitoring via TLC and NMR (e.g., disappearance of aziridine protons at δ 1.8–2.2 ppm) confirms completion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on aziridine ring protons (δ 1.8–2.2 ppm for CH₃ and δ 2.5–3.0 ppm for ring protons) and butenoyl carbonyl (δ 165–170 ppm in ¹³C NMR).
- IR : Confirm the C=O stretch (~1700 cm⁻¹) and aziridine ring vibrations (750–850 cm⁻¹).
- MS : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the butenoyl group).
Cross-validation with computational methods (DFT for NMR chemical shifts) enhances reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic reactions?
- Methodological Answer : Discrepancies often arise from solvent effects or competing ring-opening pathways. Design experiments using:
- Controlled Variables : Fix temperature (25°C), solvent (e.g., THF vs. DMF), and nucleophile concentration.
- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates (e.g., zwitterionic species).
- Theoretical Modeling : Apply DFT to compare activation energies for different pathways (e.g., SN2 vs. ring-expansion). Replicate results across ≥3 independent trials to assess reproducibility .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach:
- Lab Studies : Determine hydrolysis half-lives (pH 5–9, 25°C) and photodegradation rates (UV-Vis irradiation, λ > 290 nm).
- Biotic Transformations : Use soil microcosms or bacterial cultures (e.g., Pseudomonas spp.) to assess biodegradation pathways via LC-MS/MS.
- Ecotoxicity : Test acute toxicity (e.g., Daphnia magna LC₅₀) and genotoxicity (Ames test). Reference long-term ecological risk frameworks like Project INCHEMBIOL for cross-level impact assessments .
Q. How can enantiomeric purity of this compound be optimized during synthesis, and what chiral resolution techniques are most effective?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) during aza-Michael addition to enhance enantioselectivity (>90% ee).
- Chromatographic Resolution : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation.
- Crystallization : Screen chiral co-crystallizing agents (e.g., tartaric acid derivatives) to isolate enantiopure fractions .
Q. What strategies mitigate thermal instability of this compound during storage or reaction conditions?
- Methodological Answer :
- Stabilizers : Add radical inhibitors (e.g., BHT) or store under inert gas (Argon) at –20°C.
- Reaction Solvents : Use low-polarity solvents (e.g., hexane) to reduce thermal decomposition.
- Kinetic Profiling : Conduct DSC/TGA to identify decomposition thresholds (>100°C) and optimize reaction temperatures accordingly .
Data Analysis and Validation
Q. How should researchers design studies to analyze contradictory bioactivity results for this compound across cell lines?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HepG2), passage numbers, and culture conditions (e.g., 10% FBS, 37°C).
- Dose-Response Curves : Generate IC₅₀ values with ≥8 concentration points, triplicate wells, and positive/negative controls.
- Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway-specific effects (e.g., apoptosis vs. oxidative stress) .
Q. What computational methods are recommended for elucidating the reaction mechanisms of this compound in organocatalytic systems?
- Methodological Answer :
- DFT/MD Simulations : Calculate transition states (e.g., Gaussian09 with M06-2X/6-31G**) to map nucleophilic attack trajectories.
- Solvent Models : Apply COSMO-RS to account for solvent polarity effects on activation energy.
- Validation : Cross-reference computed barriers (ΔG‡) with experimental kinetic data (Arrhenius plots) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
